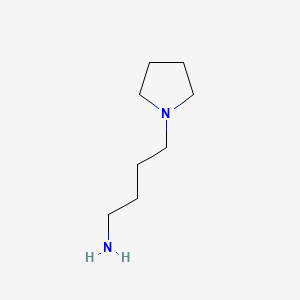

4-(Pyrrolidin-1-yl)butan-1-amine

説明

Contextualization within Amine Chemistry Research

Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are fundamental to organic chemistry. byjus.com 4-(Pyrrolidin-1-yl)butan-1-amine is a diamine, possessing both a tertiary amine within the pyrrolidine (B122466) ring and a primary amine at the terminus of the butyl chain. This dual functionality is a key aspect of its chemical reactivity.

The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, imparts specific properties to the molecule. wikipedia.org As a cyclic secondary amine, pyrrolidine itself is a compact and relatively strong base. wikipedia.org When incorporated into a larger structure like this compound, the nitrogen atom of the pyrrolidine ring acts as a tertiary amine. The primary amine group at the other end of the molecule provides a site for a wide range of chemical reactions, including acylation, alkylation, and Schiff base formation.

The presence of two amine groups with different reactivities allows for selective chemical modifications, making it a valuable tool in the synthesis of more complex molecules. Research in amine chemistry often focuses on the development of new synthetic methodologies, and molecules like this compound can serve as test substrates for these new reactions.

Overview of Pyrrolidine-Containing Scaffolds in Research Disciplines

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org This five-membered nitrogen heterocycle is a common feature in a wide array of natural products and synthetic drugs. wikipedia.org Its prevalence stems from several advantageous properties.

The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional structure that can effectively interact with the binding sites of biological macromolecules like proteins and enzymes. researchgate.netnih.govnih.gov This three-dimensionality is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity. Furthermore, the pyrrolidine scaffold can be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. researchgate.netnih.govnih.gov

The amino acids proline and hydroxyproline, which are fundamental components of proteins, are derivatives of pyrrolidine. wikipedia.org This natural precedent further underscores the significance of the pyrrolidine ring in biological systems. Consequently, the pyrrolidine scaffold is a key area of investigation in the development of new therapeutic agents across various disease areas. nih.govnih.gov

Research Trajectories for Alkylamines in Organic and Medicinal Chemistry

Alkylamines, which are amines where the nitrogen atom is bonded to at least one alkyl group, are a cornerstone of organic chemistry. fiveable.meproprep.com Their basicity and nucleophilicity make them essential reagents and building blocks in a vast number of chemical transformations. fiveable.me Research in this area is constantly evolving, with several key trajectories.

One major focus is the development of novel and more efficient methods for the synthesis of alkylamines. organic-chemistry.orgrsc.org This includes the exploration of new catalysts and reaction conditions to improve yields, reduce waste, and enhance the sustainability of synthetic processes. byjus.com The use of visible-light-mediated reactions, for example, represents a modern approach to constructing complex amines. rsc.org

In medicinal chemistry, alkylamine moieties are frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and basicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profiles. The ability of the amine group to form hydrogen bonds and participate in ionic interactions is crucial for drug-receptor binding.

The specific structure of this compound, with its primary and tertiary amine functionalities separated by a flexible butyl chain, makes it a valuable synthon. It can be used to introduce a pyrrolidine ring and a reactive primary amine into a target molecule. This is particularly relevant in the construction of complex molecules with potential biological activity, such as in the development of kappa opioid receptor agonists. acs.org

Structure

3D Structure

特性

IUPAC Name |

4-pyrrolidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-1-2-6-10-7-3-4-8-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYCEIPEBJKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376428 | |

| Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24715-90-0 | |

| Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrrolidin 1 Yl Butan 1 Amine and Its Derivatives

Advanced Strategies for the Synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine

The construction of the this compound scaffold can be achieved through various advanced synthetic routes. These methods often focus on creating the butanamine portion and attaching the pyrrolidine (B122466) ring, or building the pyrrolidine ring from acyclic precursors.

The primary amine of this compound is a key site for derivatization, notably through guanylation to form a guanidinium group. The guanidine (B92328) moiety, being protonated under physiological conditions, is of significant interest in medicinal chemistry. sigmaaldrich.com The synthesis of guanidinyl derivatives from primary amines can be accomplished using various guanylating agents and catalysts.

Common strategies involve the reaction of the amine with an electrophilic guanylating reagent. acs.org A range of reagents have been developed to facilitate this transformation under mild conditions. For instance, the activation of acylcyanamides with chlorotrimethylsilane generates a reactive intermediate capable of guanylating primary and secondary aliphatic amines, often with short reaction times at room temperature. nih.gov Other methods employ reagents like bis(tert-butoxycarbonyl)thiopseudourea, which can be used in a polymer-bound form to simplify purification. sigmaaldrich.com

Catalytic approaches offer an efficient alternative to stoichiometric reagents. Lanthanide amides have been shown to be highly effective catalysts for the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.org Furthermore, scandium(III) triflate can catalyze the guanylation of various amines with cyanamide in water, a method particularly useful for water-soluble substrates. organic-chemistry.org

Table 1: Reagents and Catalysts for Amine Guanylation

| Reagent/Catalyst | Amine Substrate | Conditions | Key Features |

|---|---|---|---|

| Acylcyanamide + TMSCl | Aliphatic & Aromatic Amines | Room Temperature, 15 min | Operationally simple, high-yielding. nih.gov |

| Polymer-bound bis(Boc)thiopseudourea | Primary Amines | THF, Room Temp, 40h | Simplified purification via filtration. sigmaaldrich.com |

| Cyanamide + Sc(OTf)₃ | Various Amines | Water, Mild Conditions | Suitable for aqueous-soluble substrates. organic-chemistry.org |

| Carbodiimides + Lanthanide Amides | Aromatic & Secondary Amines | Mild Conditions | High catalytic activity. organic-chemistry.org |

| N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Various Amines | DMAP acceleration | Superior to many known reagents. organic-chemistry.org |

The butanamine core of the target molecule is often synthesized via catalytic amination, particularly reductive amination of a C4 carbonyl compound. organic-chemistry.org This method involves the reaction of an aldehyde or ketone with an amine source in the presence of a reducing agent and a catalyst. jocpr.comwikipedia.org Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single step, is highly efficient. wikipedia.org

A variety of catalytic systems have been developed for this purpose. Noble metal catalysts such as platinum, palladium, and rhodium supported on carbon are effective for the reductive amination of butyraldehyde (B50154) with ammonia (B1221849). researchgate.net Nickel-based catalysts are also widely used due to their high activity and abundance. For example, amorphous cobalt particles, generated in situ from CoCl₂ and a borohydride reagent, can catalyze reductive amination with aqueous ammonia under mild conditions (80 °C, 1-10 bar H₂). organic-chemistry.org

The choice of catalyst and reaction conditions can control the selectivity of the reaction, minimizing the formation of secondary and tertiary amine byproducts. jocpr.com For instance, Cp*Ir complexes with a 2-picolinamide moiety can catalyze the direct reductive amination of ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org

Table 2: Catalytic Systems for Reductive Amination

| Carbonyl Precursor | Catalyst System | Nitrogen & Hydrogen Source | Conditions | Product Type |

|---|---|---|---|---|

| Butyraldehyde | Rh/Graphite | Ammonia, H₂ | 323-353 K | Primary Amine (Butanamine). researchgate.net |

| Aldehydes/Ketones | Amorphous Co particles | Aqueous Ammonia, H₂ | 80 °C, 1-10 bar | Primary Amines. organic-chemistry.org |

| Ketones | Cp*Ir-picolinamide complex | Ammonium Formate | Transfer Hydrogenation | Primary Amines. organic-chemistry.org |

| Aldehydes/Ketones | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Anilines | - | Secondary/Tertiary Amines. organic-chemistry.org |

| Aldehydes/Ketones | Ni Nanoparticles | Amine, 2-propanol | Base-free | Secondary Amines. researchgate.net |

Introducing chirality into pyrrolidine-containing molecules is crucial for many applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. This is often achieved through asymmetric catalysis, where a chiral catalyst directs the formation of the desired stereoisomer.

One powerful method for constructing chiral pyrrolidines is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov The use of novel phosphoramidite ligands has been shown to provide the corresponding pyrrolidine cycloadducts in excellent yields and high enantioselectivities. nih.gov Similarly, gold(I) catalysts, when paired with phosphoramidite ligands, can effect highly diastereo- and enantioselective cycloadditions of allenenes to form 3,4-disubstituted pyrrolidines. acs.org

Another prevalent strategy is the 1,3-dipolar cycloaddition between azomethine ylides and alkenes. acs.org This approach can generate up to four stereogenic centers simultaneously. The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile, for example, can induce a high degree of diastereoselectivity in the resulting densely substituted pyrrolidine. acs.org

Table 3: Enantioselective Methods for Pyrrolidine Synthesis

| Reaction Type | Catalytic System / Chiral Auxiliary | Substrates | Key Outcome |

|---|---|---|---|

| [3+2] Cycloaddition | Pd-catalyst with phosphoramidite ligands | Trimethylenemethane (TMM) + Imines | High yield and enantioselectivity. nih.gov |

| Cycloaddition of Allenenes | Au(I)-catalyst with phosphoramidite ligands | Allenenes + Nucleophiles | Highly diastereo- and enantioselective synthesis of 3,4-disubstituted pyrrolidines. acs.org |

| 1,3-Dipolar Cycloaddition | Ag₂CO₃ catalyst | Chiral N-tert-butanesulfinylazadienes + Azomethine ylides | High regio- and diastereoselectivity, creating up to four stereocenters. acs.org |

| Intramolecular Aminooxygenation | Copper(II) promotion | 4-Pentenyl sulfonamides | Diastereoselective synthesis of 2,5-cis- or 2,3-trans-pyrrolidines. nih.gov |

Precursor Design and Derivatization for Pyrrolidinyl-Butanamine Conjugates

The versatility of the this compound structure lies in the potential for modification at multiple sites. Designing precursors with specific functional groups allows for the synthesis of a wide array of derivatives with tailored properties.

The pyrrolidine ring itself can be functionalized at its carbon atoms, most commonly through C-H activation strategies. These methods allow for the direct introduction of new substituents onto the saturated heterocyclic core. For instance, palladium-catalyzed directed C(sp³)–H arylation can be used to functionalize the C-3 position of proline derivatives, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This reaction often employs a directing group attached to the pyrrolidine nitrogen to guide the catalyst to the desired C-H bond.

Functionalization at the C-2 position is also well-established, often leveraging the slightly more acidic nature of the C-2 protons. acs.org Ruthenium catalysis has been used for C-2 arylation and alkylation using directing groups. acs.org Beyond C-H activation, pyrrolidine derivatives can be synthesized from functionalized precursors, such as 4-hydroxyproline, to introduce substituents at specific positions from the outset. mdpi.com

The four-carbon butane (B89635) chain serves as a linker that can also be modified to influence the properties of the final compound. Strategies for modification can involve synthesizing analogues with different chain lengths or introducing substituents along the chain.

The synthesis of such modified diamines can be achieved by starting with different precursors. For example, instead of a simple four-carbon linker, one could use a precursor with existing functional groups, such as hydroxyl or alkyl groups, on the chain. The synthesis of various alkyl-substituted vicinal diamines has been explored, often relying on stereoselective methods to control the configuration of newly formed chiral centers on the alkyl chain. researchgate.net

Another approach involves the reduction of a nitroamine precursor. By choosing a nitroamine with a substituted alkyl chain, the corresponding functionalized diamine can be produced. google.com The direct diamination of alkenes also provides a route to vicinal diamines, which could serve as precursors to modified linkers. nih.gov These approaches allow for systematic variation of the linker structure to explore structure-activity relationships.

Diversification via Amide and Amine Linkages in Related Structures

The primary amine group of this compound and the secondary amine of the pyrrolidine ring are ideal handles for chemical modification, allowing for the generation of diverse libraries of compounds through the formation of amide and amine linkages. These linkages are fundamental in drug discovery for modulating the physicochemical and pharmacological properties of a lead molecule.

Amide Bond Formation: The reaction of the primary amine of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a standard method for introducing an amide linkage. This approach is widely used in the synthesis of various pyrrolidine derivatives with potential therapeutic applications. For instance, a series of pyrrolidine amide derivatives have been synthesized and evaluated as N-acylethanolamine acid amidase (NAAA) inhibitors, which are involved in inflammation and pain modulation. nih.gov In these studies, structure-activity relationship (SAR) analyses revealed that modifications to the terminal phenyl group of the pyrrolidine amides significantly influenced their inhibitory activity. nih.gov

Amine Linkage Formation (N-Alkylation): The secondary amine of the pyrrolidine ring can undergo N-alkylation to introduce further diversity. This can be achieved by reacting a suitable pyrrolidine precursor with an alkyl halide. For example, novel quaternary ammonium derivatives of 4-pyrrolidino pyridine have been synthesized, demonstrating the utility of N-alkylation in generating structurally diverse compounds. mdpi.com Reductive amination is another powerful technique for forming C-N bonds. This method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. It has been employed in the synthesis of various amine-containing compounds, offering a direct and selective route to chiral amines. researchgate.net

The diversification of pyrrolidine scaffolds through these linkages is a cornerstone of combinatorial chemistry and high-throughput screening efforts in drug discovery. The ability to readily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic profiles.

Novel Synthetic Routes for Structurally Related Pyrrolidine Compounds

Recent advances in organic synthesis have led to the development of novel and efficient methods for constructing the pyrrolidine ring system, which are applicable to the synthesis of structurally related compounds to this compound.

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. tandfonline.com The synthesis of highly substituted pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions is a prominent example. tandfonline.comnih.gov This approach often involves the in situ generation of an azomethine ylide from an amine and an aldehyde, which then reacts with a dipolarophile to form the pyrrolidine ring with high stereocontrol. nih.gov

Iridium-Catalyzed Reductive Azomethine Ylide Generation: A general and highly selective method for the synthesis of structurally complex pyrrolidines involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. nih.govacs.org This strategy allows for the synthesis of a wide range of highly substituted pyrrolidines and polycyclic amine products under mild conditions. nih.govacs.org

Stereoselective Synthesis from Chiral Precursors: A common and effective strategy for synthesizing optically pure pyrrolidine derivatives is to start with readily available chiral precursors, such as proline and 4-hydroxyproline. mdpi.comnih.gov These natural amino acids provide a chiral pool from which a variety of substituted pyrrolidines can be accessed through functional group manipulations. mdpi.comnih.gov For instance, the reduction of proline is a key step in the synthesis of (S)-prolinol, a versatile intermediate for many pharmaceutical compounds. mdpi.comnih.gov

Intramolecular Cyclization Reactions: Intramolecular reactions, such as the aza-Michael cyclization, provide an alternative route to the pyrrolidine core. researchgate.net These reactions can be designed to proceed with high levels of stereoselectivity, offering access to enantiopure pyrrolidine derivatives. researchgate.net

These novel synthetic methodologies provide chemists with a diverse toolkit for the construction of complex pyrrolidine-containing molecules, enabling the exploration of new chemical space and the development of next-generation therapeutics.

Biological Activity and Pharmacological Profiles of 4 Pyrrolidin 1 Yl Butan 1 Amine Analogues

Antiepileptic Research and Related Mechanisms

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability has driven significant research into pyrrolidone derivatives. This exploration was largely spurred by the success of Levetiracetam (B1674943), a structural analogue of piracetam, which demonstrated a unique mechanism of action. nih.govacs.org

Levetiracetam's antiepileptic properties are linked to its specific binding to a unique site in the brain, initially termed the Levetiracetam Binding Site (LBS). nih.govacs.org Subsequent research identified this binding site as the synaptic vesicle protein 2A (SV2A), a protein integral to the membrane of synaptic vesicles and believed to play a role in vesicle exocytosis. nih.govresearchgate.netcornell.edu The affinity of compounds for SV2A has been shown to correlate strongly with their anticonvulsant potency in animal models of epilepsy. researchgate.netcornell.edu

Structure-activity relationship (SAR) studies have systematically investigated the pyrrolidone acetamide (B32628) scaffold to optimize binding to the LBS/SV2A. nih.govacs.org These studies revealed several key structural requirements for high affinity:

The (S)-configuration of the α-ethyl group on the side chain is preferred. nih.govacs.org

The carboxamide moiety is essential for binding affinity. nih.govacs.org

The 2-oxopyrrolidine ring is favored over acyclic or piperidine-based structures. nih.govacs.org

Substitutions at the 3 or 5 positions of the pyrrolidone ring generally lead to a decrease in LBS affinity. nih.govacs.org

A major breakthrough came from the finding that substituting small, hydrophobic groups at the 4-position of the lactam ring could significantly improve both in vitro binding affinity and in vivo potency. nih.govacs.org This discovery led to a focused drug discovery program to identify new ligands with higher affinity for SV2A than Levetiracetam itself. researchgate.net Brivaracetam, a pyrrolidone derivative, emerged from this program, exhibiting a 10- to 20-fold higher binding affinity for SV2A compared to Levetiracetam. researchgate.net Another derivative, Seletracetam, also demonstrated a one-log-unit higher affinity for SV2A. nih.gov

| Compound | Relative Affinity for SV2A | Reference |

|---|---|---|

| Levetiracetam | Baseline | researchgate.net |

| Brivaracetam | 10- to 20-fold higher than Levetiracetam | researchgate.net |

| Seletracetam | ~10-fold higher than Levetiracetam | nih.gov |

The enhanced binding affinity of 4-substituted pyrrolidone butanamides translates directly to potent antiseizure activity. The systematic investigation into 4-position substitutions revealed that small hydrophobic groups enhance potency. nih.govacs.org This led to the identification of several candidates that were more potent in vivo than Levetiracetam. nih.govacs.org

The most promising of these was (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, also known as Brivaracetam. acs.org In audiogenic seizure-prone mice, Brivaracetam was found to be approximately 10 times more potent as an antiseizure agent than Levetiracetam. nih.govacs.org It also demonstrated potent protection against secondarily generalized motor seizures and showed superior anti-kindling properties compared to Levetiracetam in various animal models. researchgate.net

Similarly, Seletracetam showed potent anti-seizure activity in models of both partial-onset and generalized epilepsy. nih.gov In amygdala-kindled rats, it was significantly more potent than Levetiracetam at increasing the seizure threshold and reducing seizure severity. nih.gov These findings underscore the therapeutic potential of targeting SV2A with high-affinity 4-substituted pyrrolidone butanamides for the treatment of epilepsy. researchgate.netnih.gov

| Compound | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Brivaracetam | Audiogenic Seizure-Prone Mice | ~10 times more potent than Levetiracetam | acs.org |

| Brivaracetam | Corneally Kindled Mice | Potent protection against generalized seizures | researchgate.net |

| Seletracetam | Amygdala-Kindled Rats | More potent than Levetiracetam in increasing seizure threshold | nih.gov |

| Seletracetam | GAERS (Genetic Absence Epilepsy Rats) | Potent anti-seizure activity | nih.gov |

Anti-inflammatory and Antimicrobial Activity Investigations of Pyrrolidone Derivatives

The pyrrolidine (B122466) and pyrrolidone scaffolds are not limited to neurological applications; they are also found in compounds with significant anti-inflammatory and antimicrobial properties. nih.govresearchgate.net

Research into pyrrolidone and related structures, such as pyridazinones, has identified novel compounds with anti-inflammatory effects. nih.govmdpi.com Some pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), a key enzyme in inflammatory pathways. mdpi.com In one study, a screen of pyridazinone derivatives identified 48 compounds that could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammation. nih.gov Further investigation showed that the most potent of these compounds also inhibited the production of the pro-inflammatory cytokine interleukin 6 (IL-6). nih.gov In another study, newly synthesized pyrrolidine derivatives were evaluated for their anti-inflammatory activity, with compounds A-1 and A-4 showing the highest effects. nih.gov Furthermore, a series of pyrrolidine amide derivatives were investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation. nih.govrsc.org One compound, 4g (E93), showed potent NAAA inhibition and significant anti-inflammatory activity in an acute lung injury model. nih.gov

The pyrrolidine nucleus is also a key structural unit in many compounds developed for their antimicrobial activity. nih.govnih.gov Derivatives have been synthesized that show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com For instance, certain quinolone derivatives incorporating a pyrrolidine moiety were potent against E. coli. tandfonline.com Other research has focused on combining the pyrrolidine ring with other heterocyclic structures, like thiazole, to create new antibacterial agents. biointerfaceresearch.com One such thiazole-based pyrrolidine derivative exhibited selective activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com The mechanism is often related to the bacteria's cell wall structure, as the outer membrane of Gram-negative bacteria can act as a barrier to these compounds. biointerfaceresearch.com

| Compound Class | Activity | Mechanism/Target (if known) | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | Anti-inflammatory | Inhibition of NF-κB pathway, IL-6 production, COX-2 | nih.gov, mdpi.com |

| Pyrrolidine Amide Derivatives (e.g., 4g/E93) | Anti-inflammatory | Inhibition of N-acylethanolamine acid amidase (NAAA) | nih.gov |

| Quinolone-Pyrrolidine Hybrids | Antimicrobial | Activity against Gram-negative bacteria like E. coli | tandfonline.com |

| Thiazole-Pyrrolidine Hybrids | Antimicrobial | Activity against Gram-positive bacteria like S. aureus | biointerfaceresearch.com |

Evaluation of Analgesic Potential through Dual-Target Receptor Ligands Containing Pyrrolidine Moieties

The complexity of pain, which involves multiple biological pathways, has led to the development of multitarget ligands as a promising therapeutic strategy. vub.be This approach aims to create a single molecule that can interact with two or more receptors to produce a synergistic or additive analgesic effect with an improved side-effect profile compared to single-target drugs. vub.benih.gov

The pyrrolidine scaffold has been incorporated into the design of dual-target ligands for pain management. One innovative approach involves combining a μ-opioid receptor (MOR) agonist pharmacophore with a dopamine (B1211576) D₃ receptor (D₃R) antagonist pharmacophore. nih.gov The rationale is to retain the potent analgesia mediated by MOR activation while mitigating the abuse liability associated with opioids by simultaneously blocking D₃R. nih.gov Structure-activity relationship studies, aided by computational design, have led to the identification of potent dual-target compounds with high binding affinities for both MOR and D₃R. nih.gov Functional assays confirmed that these ligands act as MOR agonists while being D₃R antagonists or partial agonists, a profile that suggests the potential for effective pain relief with reduced addictive properties. nih.gov

Emerging Biological Activities and Therapeutic Potential of Pyrrolidinyl-Butanamine Structures

The versatility of the pyrrolidine scaffold extends beyond the aforementioned activities, with emerging research pointing to a wide range of other therapeutic possibilities. frontiersin.orgnih.gov

Anticancer Activity: Pyrrolidine-containing derivatives have been designed as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis. frontiersin.orgnih.gov One such compound demonstrated a strong binding affinity to the CXCR4 receptor and was able to inhibit CXCL12-induced cellular signals. nih.gov

Antiviral Activity: The pyrrolidine ring is a component of various molecules investigated for antiviral properties, including against HIV. nih.govresearchgate.netresearchgate.net

Lipid-Lowering Potential: Certain pyrrolidine compounds have been invented as potential treatments for cardiovascular disease by reducing plasma levels of Lipoprotein(a) [Lp(a)], a significant risk factor for atherosclerosis. acs.org In vivo studies in transgenic mouse models showed that exemplary compounds were effective at lowering Lp(a) levels. acs.org

Other CNS Applications: Beyond epilepsy, pyrrolidine derivatives are being explored for other central nervous system disorders. For example, some have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase. frontiersin.orgnih.gov

This broad spectrum of biological activity highlights the importance of the pyrrolidinyl-butanamine structure and its analogues as a privileged scaffold in drug discovery, with the potential to yield new therapies for a diverse range of diseases. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling of 4 Pyrrolidin 1 Yl Butan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a fundamental understanding of the electronic structure of 4-(Pyrrolidin-1-yl)butan-1-amine, which dictates its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Reactivity and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and reactivity of molecules. researchgate.netresearchgate.netdnu.dp.ua For this compound, DFT calculations can elucidate key parameters that govern its chemical nature. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors.

One of the primary outputs of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the nitrogen atoms of the pyrrolidine (B122466) ring and the primary amine group are expected to be the primary sites of electron density in the HOMO, making them susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the carbon backbone, indicating regions that could interact with nucleophiles.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.govnih.gov In the case of this compound, the MEP would show regions of negative potential (red and yellow) around the nitrogen atoms, confirming their role as sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group and the aliphatic chain.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Relatively high, indicating good electron-donating capability. |

| LUMO Energy | Relatively high, suggesting a lower tendency to accept electrons. |

| HOMO-LUMO Gap | Moderate, indicating a balance between stability and reactivity. |

| Molecular Electrostatic Potential | Negative potential around nitrogen atoms, positive potential around amine and alkyl hydrogens. |

This table is generated based on general principles of DFT applied to similar aliphatic amines and pyrrolidine-containing compounds.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of the butyl chain in this compound allows it to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. umn.eduq-chem.comresearchgate.net This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.

A Potential Energy Surface (PES) map is a theoretical construct that represents the energy of a molecule as a function of its geometry. umn.edunih.gov For this compound, a relaxed PES scan can be performed by systematically rotating the dihedral angles of the butyl chain and calculating the energy at each step, while allowing the rest of the molecule to relax. q-chem.com This would reveal the low-energy conformations, such as extended (anti) or folded (gauche) forms, and the transition states that connect them. The results of such an analysis would likely show that the extended conformer is one of the most stable due to minimized steric hindrance, but other folded conformations may also be energetically accessible.

Molecular Dynamics Simulations for Conformational Landscapes of Pyrrolidinyl Compounds

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.netplos.orgyoutube.com For pyrrolidinyl compounds like this compound, MD simulations can be used to explore their conformational landscapes in a more comprehensive manner than static calculations alone.

In an MD simulation, the molecule is placed in a simulated environment, often including solvent molecules, and its movements are calculated over a period of time based on a force field. This allows for the observation of how the molecule flexes, bends, and rotates, providing a detailed picture of its accessible conformations and the transitions between them. By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and understand the dynamic equilibrium between them. This information is particularly valuable for understanding how the molecule might behave in a biological environment and how its flexibility might influence its binding to a target protein.

Ligand-Receptor Docking and Binding Affinity Predictions for Analogues

Computational docking is a technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. frontiersin.orgnih.govnih.gov While specific targets for this compound are not defined here, the principles of ligand-receptor docking can be discussed in the context of its analogues.

Elucidating Binding Modes and Key Interactions with Target Proteins

For analogues of this compound with known biological activity, molecular docking can be employed to understand how they interact with their target proteins. The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the different possible binding poses. The pose with the best score is predicted to be the most likely binding mode.

The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For a molecule like this compound, the primary amine and the pyrrolidine nitrogen are likely to act as hydrogen bond acceptors or donors, while the aliphatic chain can engage in hydrophobic interactions.

Rational Design of Derivatives through Computational Screening

The insights gained from docking studies can be used to rationally design new derivatives with improved binding affinity or other desirable properties. nih.govarxiv.org By understanding the key interactions that drive binding, medicinal chemists can propose modifications to the original molecule to enhance these interactions.

Computational screening, also known as virtual screening, can then be used to evaluate a large library of these designed derivatives in silico. This involves docking each derivative into the target protein's binding site and ranking them based on their predicted binding affinity. This approach allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

QSAR (Quantitative Structure-Activity Relationship) Studies on Biological Activity of Related Structures

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available research, numerous studies on structurally related compounds containing the pyrrolidine scaffold have been conducted. These analyses provide valuable insights into the structural features that govern the biological activities of this class of molecules.

The pyrrolidine ring is a versatile scaffold in drug discovery due to its conformational flexibility, which can be fine-tuned with appropriate substituents to optimize interactions with biological targets. researchgate.net QSAR studies on pyrrolidine derivatives have been instrumental in identifying key physicochemical properties and structural motifs that influence their therapeutic effects across various domains, including antimicrobial, antiarrhythmic, and central nervous system activities.

Antiarrhythmic Activity of Pyrrolidin-2-one Derivatives

A QSAR study was performed on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to describe their antiarrhythmic activity. researchgate.net The model was developed using molecular descriptors derived from quantum chemical and molecular modeling calculations. The resulting QSAR model successfully explained up to 91% of the variance in biological activity and was validated through multiple statistical methods. researchgate.net This indicates a strong correlation between the calculated structural parameters and the observed antiarrhythmic effects.

The table below presents a selection of the compounds studied and their corresponding antiarrhythmic activities, which were used to build the QSAR model.

| Compound | Substituent (R) | Antiarrhythmic Activity (ED) |

|---|---|---|

| 1 | H | 2.01 |

| 2 | 2-Cl | 1.80 |

| 3 | 4-Cl | 1.40 |

| 4 | 2-OMe, 5-Cl | 1.48 |

| 5 | 2-OEt | 2.66 |

| 6 | H (OH series) | 1.60 |

| 7 | 2-OMe | 2.19 |

| 8 | H (O(CO)iPr series) | 1.88 |

Data sourced from a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. researchgate.net The 'Substituent (R)' refers to substitutions on the arylpiperazinyl moiety. 'Antiarrhythmic Activity (ED)' is a measure of the effective dose.

Inhibition of Aminoglycoside Acetyltransferase by Pyrrolidine Pentamine Derivatives

In the field of antibacterial research, QSAR principles have been applied to derivatives of a pyrrolidine pentamine scaffold. nih.govnih.gov These compounds were investigated as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for resistance to aminoglycoside antibiotics like amikacin (B45834) in Gram-negative pathogens. nih.govnih.gov

A correlation analysis between molecular docking scores (Gibbs free energy of binding, ΔG) and the experimentally determined inhibitory activity of these compounds was performed. The study revealed a statistically significant correlation (r = 0.76, p = 0.0004) between the calculated ΔG values and the compound dose required for a two-fold potentiation of amikacin's effect. nih.gov This finding underscores the ability of computational models to predict the inhibitory potential of these pyrrolidine derivatives. The research demonstrated that modifications to the functionalities and stereochemistry at various positions on the scaffold had differing effects on the inhibitory properties, highlighting the potential for rational design and optimization. nih.govnih.gov

The table below includes data from the correlation study, showing the relationship between the computationally predicted binding energy and the experimentally observed biological activity for several pyrrolidine pentamine derivatives.

| Compound | ΔG (Kcal/mol) | Dose for 2-fold Potentiation (µM) |

|---|---|---|

| 2700.001 | -9.5 | 8 |

| 2700.003 | -9.2 | 8 |

| 2700.004 | -8.9 | 16 |

| 2700.005 | -8.5 | 32 |

| 2700.006 | -8.2 | 64 |

| 2700.007 | -7.8 | 128 |

Data derived from a study on pyrrolidine pentamine derivatives as AAC(6′)-Ib inhibitors. nih.gov ΔG represents the calculated binding energy from molecular docking. The dose for 2-fold potentiation reflects the concentration of the compound needed to double the effectiveness of amikacin.

General Trends in QSAR of Pyrrolidine-Containing Structures

Across various studies, certain themes emerge from the QSAR of pyrrolidine-related compounds:

Lipophilicity: In many QSAR models, lipophilicity (often expressed as logP) is a key determinant of activity. For a series of 2,4-diamino-pyrimidine anti-malarials, QSAR analysis identified lipophilicity as a primary driver for improved potency. nih.gov

Steric Factors: The size and shape of substituents on the pyrrolidine ring or its appended side chains significantly influence biological activity. researchgate.netyoutube.com Bulky groups can either enhance or hinder interaction with a target binding site. For instance, in the development of antiepileptic agents related to levetiracetam (B1674943), substitution at the 4-position of the lactam ring with small hydrophobic groups was found to improve potency. acs.org

Electronic Properties: The electronic nature of substituents (electron-donating or electron-withdrawing) can modulate the interaction of the molecule with its biological target. youtube.com These effects are often quantified using parameters like the Hammett constant (σ) in classical QSAR equations. youtube.com

These studies collectively demonstrate that QSAR is a powerful methodology for understanding the complex relationships between the structure of pyrrolidine-containing molecules and their biological functions. The insights gained can guide the rational design of new, more potent, and selective therapeutic agents.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 4-(Pyrrolidin-1-yl)butan-1-amine, ¹H and ¹³C NMR spectroscopy are indispensable for confirming its structural integrity. The spectra provide a distinct fingerprint of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound would show signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) allow for the assignment of each proton to its position in the molecule. The amine protons of the primary amine group (-NH₂) often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Given the symmetry of the pyrrolidine (B122466) ring, this compound is expected to show six distinct carbon signals. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., carbons bonded to nitrogen appear further downfield). acs.orgacgpubs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -CH ₂-NH₂ (C1) | ~ 2.70 | Triplet (t) | ~ 41.9 |

| -CH ₂-CH₂NH₂ (C2) | ~ 1.50 | Multiplet (m) | ~ 32.0 |

| -CH ₂-CH₂N< (C3) | ~ 1.55 | Multiplet (m) | ~ 23.8 |

| -CH ₂-N< (C4) | ~ 2.45 | Triplet (t) | ~ 58.5 |

| >N-CH ₂-CH₂- (Pyrrolidine Cα) | ~ 2.50 | Multiplet (m) | ~ 54.1 |

| -CH₂-CH ₂-CH₂- (Pyrrolidine Cβ) | ~ 1.75 | Multiplet (m) | ~ 23.4 |

| -NH ₂ | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | N/A |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization. libretexts.org For this compound (C₈H₁₈N₂), the exact molecular weight is 142.24 g/mol . nih.govchemicalbook.com

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) with an m/z of 142. The fragmentation of this ion is dictated by the weakest bonds and the stability of the resulting fragments. The presence of two nitrogen atoms—a primary amine and a tertiary amine—governs the primary fragmentation pathways.

Key fragmentation processes for aliphatic amines include alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Alpha-cleavage at the primary amine: Cleavage of the C1-C2 bond results in the formation of a stable [CH₂NH₂]⁺ ion at m/z 30 . libretexts.org

Alpha-cleavage at the tertiary amine (pyrrolidine ring): This is typically the most dominant pathway for N-alkyl pyrrolidines. wvu.edunih.gov Cleavage of the bond between the butyl chain and the ring nitrogen would lead to a fragment at m/z 70 , corresponding to the [C₄H₈N]⁺ fragment (pyrrolidin-1-ylmethylene cation). Another significant cleavage adjacent to the tertiary amine results in a fragment at m/z 84 ([C₅H₁₀N]⁺).

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C₈H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 84 | [C₅H₁₀N]⁺ | α-Cleavage at tertiary amine |

| 70 | [C₄H₈N]⁺ | α-Cleavage at tertiary amine |

| 30 | [CH₂NH₂]⁺ | α-Cleavage at primary amine |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this regard, valued for its high resolution and sensitivity. nih.gov

Purity assessment by HPLC is crucial to ensure that a sample is free from starting materials, by-products, or degradation products. For amines, reversed-phase HPLC using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with an additive like trifluoroacetic acid) is a common approach. sielc.comjocpr.com In this method, the compound of interest should elute as a single, sharp peak, and the absence of other peaks indicates a high degree of purity.

It is critical to note that This compound is an achiral molecule , meaning it does not exist as enantiomers and cannot be optically active. Therefore, the analysis of "enantiomeric purity" is not applicable to this specific compound.

However, for chiral amines, HPLC is the standard method for determining enantiomeric purity. This is achieved in one of two ways:

Direct Chiral HPLC: The enantiomers are separated on a chiral stationary phase (CSP), a column packed with a chiral material that interacts differently with each enantiomer, causing them to elute at different times.

Indirect Chiral HPLC: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Pyrrolidine Compounds

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. acs.org This technique provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of a molecule's constitution and conformation.

While a specific crystal structure for this compound is not described in the literature, the technique has been extensively applied to a wide variety of pyrrolidine derivatives. nih.govresearchgate.netresearchgate.netmdpi.com For these compounds, X-ray crystallography reveals crucial structural details, including the conformation of the five-membered pyrrolidine ring. The pyrrolidine ring is not planar and typically adopts a "puckered" conformation, most commonly an envelope or twisted (half-chair) shape, to minimize steric and torsional strain. nih.gov The specific conformation is influenced by the nature and position of substituents on the ring.

Should a single crystal of this compound of sufficient quality be grown, X-ray diffraction analysis would provide an absolute confirmation of its structure, including the puckering of the pyrrolidine ring and the orientation of the aminobutyl side chain. acs.org

Future Directions and Research Perspectives for 4 Pyrrolidin 1 Yl Butan 1 Amine

Development of Novel Therapeutic Agents based on Pyrrolidinyl-Butanamine Scaffold

The pyrrolidine (B122466) ring is a versatile scaffold that has been widely utilized by medicinal chemists to develop new therapeutic agents for a range of human diseases. nih.gov The saturated nature of this scaffold allows for a thorough exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and increased three-dimensional coverage of the molecule. nih.gov The pyrrolidinyl-butanamine core, in particular, has shown promise in the development of novel drugs.

A notable example is the development of 4-substituted pyrrolidone butanamides as potent antiepileptic agents. acs.org Research into the structure-activity relationship of these compounds has revealed that substitution at the 4-position of the lactam ring with small hydrophobic groups can enhance both in vitro and in vivo potency. acs.org This has led to the identification of compounds like (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, which is approximately ten times more potent than the established antiepileptic drug levetiracetam (B1674943) in preclinical models. acs.org

Furthermore, analogs of the pyrrolidinyl-butanamine structure have been investigated as monoamine uptake inhibitors. nih.gov These compounds show high affinity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, with less activity at the serotonin (B10506) transporter. nih.gov This selective activity makes them promising candidates for the development of treatments for conditions where modulation of these neurotransmitter systems is beneficial.

The pyrrolidine scaffold is also present in compounds with anticholinergic activity. For instance, 1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol has been identified as an anticholinergic agent with potential applications in the treatment of bronchial asthma. medchemexpress.com The versatility of the pyrrolidine ring continues to make it a valuable starting point for the discovery of new therapeutic agents. bohrium.comnih.gov

Advancements in Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

The synthesis of chiral pyrrolidines is of significant interest due to their prevalence in biologically active natural and synthetic compounds, as well as their use as ligands and organocatalysts. mdpi.com Asymmetric organocatalysis has emerged as a powerful tool for the construction of these chiral molecules, offering an environmentally friendly alternative to metal-based catalysis. mdpi.comresearchgate.net

Significant progress has been made in the development of novel chiral pyrrolidine-based organocatalysts. mdpi.comnih.gov These advancements have been driven by a deeper understanding of reaction mechanisms, allowing for the fine-tuning of catalyst structures to improve efficiency and selectivity. nih.gov Researchers have focused on modifying the structure of proline-related, prolinol-related, and diarylprolinol-related organocatalysts to adapt them for use with a wider range of substrates. mdpi.com

Various synthetic strategies have been developed for the asymmetric construction of substituted chiral pyrrolidines. mdpi.comresearchgate.net These include one-step approaches like [3+2] cycloadditions and sequential approaches involving the cyclization of chiral linear precursors. researchgate.net For example, an efficient enantioselective synthesis of the chiral pyrrolidine fragment of the drug Upadacitinib has been developed using an asymmetric 1,3-dipolar cycloaddition directed by a chiral sultam. acs.org

The use of proline as a chiral synthon has been extensively explored for the synthesis of a wide range of naturally occurring pyrrolidines, pyrrolizidines, and indolizidine alkaloids. rsc.org Additionally, new chiral pyrrolidine organocatalysts have been synthesized from readily available starting materials like 2,3-O-iso-propylidene-D-erythronolactol. nih.gov These catalysts have shown effectiveness in reactions such as the intramolecular oxa-Michael reaction. nih.gov

Recent research has also focused on the synthesis of cis-2,5-disubstituted pyrrolidine organocatalysts, which have demonstrated excellent yield and enantioselectivity in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org The continued development of these synthetic methods is expected to facilitate the construction of complex polysubstituted pyrrolidines with precise stereochemical control for applications in drug discovery and materials science. researchgate.net

Exploration of New Catalytic Transformations Involving Amine Substrates

The development of new catalytic transformations involving amine substrates is a rapidly advancing area of research with significant implications for the synthesis of valuable chemicals and pharmaceuticals. rsc.org A key focus has been on the development of selective and efficient methods for the synthesis of primary amines from readily available starting materials using non-noble metal-based catalysts. rsc.org

One promising strategy involves the combination of enamine catalysis with transition metal catalysis. researchgate.netresearchgate.net In this approach, an amine catalyst activates a carbonyl compound to form a nucleophilic enamine intermediate, while a transition metal activates a substrate to form an electrophilic intermediate. researchgate.netresearchgate.net This dual activation allows for novel chemical transformations that are not possible with either catalyst alone. researchgate.netresearchgate.net

Biocatalysis has also emerged as a powerful tool for the synthesis of chiral amines. mdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases have been successfully employed in the synthesis of amine-containing drugs, offering a safer, more efficient, and less costly alternative to traditional chemical methods. mdpi.com For instance, an (R)-selective transaminase was evolved for the manufacturing process of sitagliptin, demonstrating excellent conversion and enantioselectivity. mdpi.com

Recent advances in copper-catalyzed reactions have enabled the remote asymmetric amination of yne-allylic esters, providing access to a wide range of enantioenriched chiral amines. acs.org This method is significant as it allows for the transformation of these chiral tertiary amines into optically active primary amines, which are valuable building blocks in organic synthesis. acs.org

Furthermore, stereoselective haloamination of olefins has been established as a crucial method for introducing halogen functional groups into chiral amines, with significant applications in medicinal chemistry. mdpi.com Innovations in catalyst design and the optimization of reaction conditions have led to more efficient and selective haloamination reactions. mdpi.com The formation of iminium ions from the condensation of chiral amines with α,β-unsaturated carbonyl compounds has also been used to catalyze a variety of asymmetric cycloaddition and conjugate addition reactions. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

One of the key applications of AI and ML is in the prediction of protein structures and their interactions with potential drug molecules. nih.gov By analyzing vast datasets of protein sequences and structures, AI algorithms can help to identify promising drug targets and design molecules with high binding affinity and selectivity. nih.gov This is particularly valuable for designing therapies that target specific disease pathways while minimizing off-target effects.

Generative AI models are being used to design novel molecules from scratch, with desired physicochemical and pharmacological properties. accscience.com These models can explore a vast chemical space to identify compounds with optimal characteristics for a particular therapeutic target. accscience.com ML models are also being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.gov

Furthermore, AI and ML are being used to optimize chemical synthesis routes and predict the outcomes of chemical reactions. nih.gov This can help to streamline the synthesis of new drug candidates and reduce the amount of experimental work required. nih.gov For example, ML models have been trained to replicate the results of complex quantum chemistry calculations, providing a faster way to predict the properties of molecules. acs.org

In the context of pyrrolidine-based compounds, AI and ML can be used to design new analogs with improved therapeutic properties. By analyzing the structure-activity relationships of existing compounds, ML models can identify key structural features that contribute to biological activity and use this information to design new molecules with enhanced potency and selectivity. researchgate.net These technologies are also being applied to the design of combination therapies, helping to identify synergistic drug interactions that can overcome antimicrobial resistance. nih.gov As the field continues to evolve, the integration of AI and ML is expected to play an increasingly important role in the discovery and design of the next generation of medicines. mdpi.comemanresearch.org

Investigation of Material Science Applications for Pyrrolidine-Based Polymers or Ligands

The unique chemical properties of the pyrrolidine ring make it a valuable component in the development of advanced materials with a wide range of applications. safrole.com Pyrrolidine-based polymers and ligands are being investigated for their use in catalysis, hydrogels, and thermoresponsive materials. safrole.comrsc.orgresearchgate.net

One significant area of research is the development of pyrrolidine-based chiral porous polymers for heterogeneous organocatalysis. rsc.org These materials combine the catalytic activity of the pyrrolidine moiety with the high stability and porosity of porous organic polymers. rsc.org A pyrrolidine-based chiral porous polymer has been shown to be an effective heterogeneous organocatalyst for asymmetric Michael additions in water, demonstrating high yields and enantioselectivities. rsc.org

Pyrrolidine-functionalized polymer resins are also being explored as catalysts for aqueous aldol (B89426) reactions. mdpi.comresearchgate.net A pyrrolidine group immobilized on a swellable poly[(ethylene glycol) methacrylate] resin has shown good catalytic activity in water, with the support providing stability and enhancing reusability. mdpi.comresearchgate.net

In the field of hydrogels, copolymers containing polyvinylpyrrolidone (B124986) (PVP) are being used to create materials with unique technological and operational characteristics. nih.gov These hydrogels have a spatially crosslinked structure with hydrophilic groups that allow for swelling in water and other polar solvents, making them suitable for various biomedical and industrial applications. nih.gov

Thermoresponsive polymers based on pyrrolidone are another active area of research. researchgate.net Poly[N-(2-methacryloyloxyethyl) pyrrolidone] (PNMP) is a well-defined thermoresponsive polymer that exhibits a sharp phase separation at its lower critical solution temperature (LCST). researchgate.net This property makes it a promising material for applications in drug delivery and smart materials.

Furthermore, pyrrolidinium-based poly(ionic liquid) electrolytes with poly(ethylene glycol) side chains have been synthesized for potential use in electrochemical applications such as lithium-ion batteries. researchgate.net These materials combine the unique properties of ionic liquids with the processability of polymers, offering good ionic conductivity and thermal stability. researchgate.net The continued investigation of these pyrrolidine-based materials is expected to lead to the development of new and innovative technologies. researchgate.netmdpi.com

Q & A

Q. How can pedagogical strategies enhance training in synthesizing amine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。